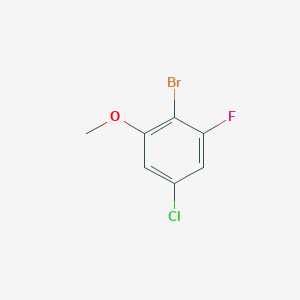

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene

Description

Properties

Molecular Formula |

C7H5BrClFO |

|---|---|

Molecular Weight |

239.47 g/mol |

IUPAC Name |

2-bromo-5-chloro-1-fluoro-3-methoxybenzene |

InChI |

InChI=1S/C7H5BrClFO/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3 |

InChI Key |

DTTOMGDYILJBDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)Br |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C7H5BrClFO

- Molecular Weight: 239.47 g/mol

- Substituents: Bromine at position 2, Chlorine at position 5, Fluorine at position 1, Methoxy (-OCH3) at position 3 on the benzene ring.

The synthesis of 2-bromo-5-chloro-1-fluoro-3-methoxybenzene requires precise regioselective introduction of halogens and the methoxy group onto the benzene ring. The presence of multiple halogens and an electron-donating methoxy group demands controlled reaction conditions to avoid undesired substitution patterns.

Specific Synthetic Routes

Halogenation of Methoxybenzene Derivatives

One approach involves starting from 1-fluoro-3-methoxybenzene or related intermediates:

- Step 1: Chlorination at position 5 using chlorine gas or a chlorinating agent under controlled temperature to avoid over-chlorination.

- Step 2: Bromination at position 2 using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under radical conditions.

- Step 3: Fluorination if required by nucleophilic aromatic substitution using potassium fluoride or other fluorinating agents.

This method requires careful temperature control and choice of solvents to favor substitution at the desired positions.

Decarboxylative Bromination of Aromatic Acids

A highly effective method for introducing bromine at specific positions involves using decarboxylative bromination of aromatic carboxylic acids:

- Starting from 3-methoxy-2-chlorobenzoic acid derivatives.

- Using tetrabutylammonium tribromide (Bu4NBr3) as a brominating agent.

- Reaction in acetonitrile solvent with potassium phosphate as a base under mild heating (50–100 °C).

- Work-up involves aqueous sodium thiosulfate and sodium carbonate washes, followed by organic extraction and purification.

This method offers high regioselectivity and yields up to 94%, with mild reaction conditions and operational simplicity.

Sandmeyer-Type Halogenation via Diazonium Salts

For introducing bromine or chlorine substituents, diazonium salt intermediates can be used:

- Preparation of diazonium salts from corresponding anilines (e.g., 2-amino-5-chloro-3-methoxybenzene).

- Reaction with cuprous bromide or cuprous chloride in acidic medium to replace the diazonium group with bromine or chlorine.

- This method provides high yields (up to 99% reported for related compounds) and good purity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents and Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Halogenation | 1-Fluoro-3-methoxybenzene | Cl2, Br2 or NBS, KF; controlled temperature | 60–80 | Straightforward, scalable | Requires precise control, side reactions possible |

| Decarboxylative Bromination | 3-Methoxy-2-chlorobenzoic acid | Bu4NBr3, K3PO4, MeCN, 50–100 °C | 77–94 | High regioselectivity, mild conditions | Requires carboxylic acid precursor |

| Sandmeyer Halogenation via Diazonium | 2-Amino-5-chloro-3-methoxybenzene | NaNO2, H2SO4, CuBr, CuCl, 40–55 °C | ~99 | High yield, well-established | Multi-step, sensitive intermediates |

Reaction Conditions and Optimization Notes

- Temperature control is critical, especially in halogenation steps, to avoid polysubstitution.

- Use of anhydrous solvents and inert atmosphere (e.g., nitrogen) improves yields and reproducibility.

- Catalysts such as cuprous salts facilitate halogen exchange in diazonium reactions.

- Work-up procedures typically involve aqueous washes to remove inorganic salts and drying agents such as anhydrous sodium sulfate.

- Purification is achieved by column chromatography or recrystallization.

Example Experimental Procedure (Decarboxylative Bromination)

- In a flame-dried vial under nitrogen, combine 0.5 mmol of 3-methoxy-2-chlorobenzoic acid, 0.5 mmol potassium phosphate, 0.5 mmol tetrabutylammonium tribromide, and 2.5 mL acetonitrile.

- Stir at 100 °C for 16 hours.

- Cool to room temperature, add 15% aqueous sodium thiosulfate and saturated sodium carbonate solution.

- Extract organic phase with dichloromethane or pentane/ethyl acetate mixture.

- Dry over magnesium sulfate, concentrate under reduced pressure.

- Purify by silica gel chromatography to yield 2-bromo-5-chloro-1-fluoro-3-methoxybenzene as a colorless solid with ~77% yield.

Summary and Recommendations

- The decarboxylative bromination method offers a modern, efficient, and high-yield route for the key bromination step in the synthesis of 2-bromo-5-chloro-1-fluoro-3-methoxybenzene.

- Sandmeyer-type halogenation provides excellent yields but involves more steps and sensitive intermediates.

- Sequential halogenation remains a practical approach but requires careful optimization to prevent side reactions.

- Selection of method depends on available starting materials, scale, and required purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative.

Scientific Research Applications

2-Bromo-5-chloro-1-fluoro-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene with key analogs, highlighting substituent positions and functional group variations:

Key Observations :

- Positional Isomerism: Minor shifts in halogen or methoxy positions (e.g., 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene) significantly alter electronic properties and reactivity .

- Alkoxy Group Variations : Ethoxy (-OCH₂CH₃) substituents increase steric bulk compared to methoxy (-OCH₃), affecting solubility and reaction kinetics .

- Halogen Diversity : Difluoromethyl (-CF₂H) groups enhance lipophilicity and metabolic stability in pharmaceutical contexts .

Physical and Chemical Properties

Limited data for the target compound necessitates extrapolation from analogs:

Notes:

- The density and refractive index of 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³, 1.5470) suggest that halogenated benzenes with similar substitution patterns exhibit high density due to electron-withdrawing effects .

- Ethoxy-substituted analogs (e.g., 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene) likely have lower melting points than methoxy derivatives due to reduced crystallinity .

Biological Activity

The presence of multiple halogens (bromine, chlorine, and fluorine) enhances the reactivity of 2-bromo-5-chloro-1-fluoro-3-methoxybenzene, making it suitable for various chemical transformations. It primarily participates in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions. The electron-withdrawing nature of the halogens also makes the aromatic ring more susceptible to nucleophilic attack, influencing its potential interactions in biological systems.

Biological Activity Overview

While direct studies on the biological activity of 2-bromo-5-chloro-1-fluoro-3-methoxybenzene are scarce, compounds with similar structural features often exhibit significant bioactivity:

- Antimicrobial Properties : Many halogenated compounds are known for their antimicrobial activities. The presence of bromine and chlorine may enhance lipophilicity, potentially increasing membrane permeability and leading to higher antimicrobial efficacy.

- Anticancer Potential : Similar compounds have shown promising anticancer properties. For instance, some halogenated benzene derivatives have been reported to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Anticancer Activity

A comparative analysis was conducted on several halogenated compounds similar to 2-bromo-5-chloro-1-fluoro-3-methoxybenzene, focusing on their growth inhibition against cancer cell lines:

| Compound Name | GI50 Value (µM) | Cell Line Tested |

|---|---|---|

| Compound A (similar structure) | <0.01 | MDA-MB-435 (melanoma) |

| Compound B (halogenated derivative) | 0.229 | Various cancer cell lines |

| Compound C (brominated variant) | 0.237 | HL-60 (leukemia) |

These findings suggest that 2-bromo-5-chloro-1-fluoro-3-methoxybenzene may possess similar anticancer properties, warranting further investigation into its specific mechanisms of action and efficacy .

Antimicrobial Studies

Research has indicated that halogenated compounds often demonstrate enhanced antimicrobial activity due to their ability to disrupt bacterial membranes. For instance, studies on structurally related compounds have shown effective inhibition against various pathogens, including Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-chloro-1-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential halogenation and methoxylation of a benzene ring. Key steps include:

- Halogenation Order : Bromine and chlorine are introduced first due to their strong directing effects (meta/para). Fluorination is performed under mild conditions (e.g., KF/Cu catalysis) to avoid displacement of other halogens .

- Methoxylation : Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using NaOMe in polar aprotic solvents (e.g., DMF) at 80–100°C.

- Purification : Column chromatography with hexane/ethyl acetate (4:1) resolves intermediates, while final purity (>95%) is confirmed by GC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR distinguish substituent positions. For example, the methoxy group at position 3 shows a singlet at ~3.8 ppm (¹H), while fluorine’s deshielding effect shifts adjacent protons downfield .

- Mass Spectrometry (HRMS) : Confirms molecular weight (M+ = 249.33 g/mol) and isotopic patterns for Br/Cl .

- IR Spectroscopy : C-F (1100–1000 cm⁻¹) and C-O (1250 cm⁻¹) stretches validate functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Electron-Withdrawing Effects : The meta-chloro and para-fluoro groups deactivate the ring, directing coupling to the less hindered bromine at position 2.

- Catalyst Optimization : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C maximizes coupling efficiency. Steric hindrance from the methoxy group reduces competing side reactions .

- Contradiction Analysis : Conflicting reports on coupling yields (60–85%) may arise from trace moisture or oxygen; rigorous degassing and anhydrous conditions improve reproducibility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

Methodological Answer:

- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify non-linear effects.

- Control Experiments : Use halogen-free analogs to isolate the role of bromo/chloro substituents in binding .

- Computational Modeling : Density Functional Theory (DFT) predicts electrostatic interactions between the compound’s halogen bond donors and enzyme active sites (e.g., cytochrome P450) .

Q. How can computational methods predict the compound’s reactivity in photochemical reactions?

Methodological Answer:

- TD-DFT Calculations : Simulate UV-Vis spectra to identify charge-transfer transitions (~270 nm) involving halogen and methoxy groups .

- Reaction Pathway Mapping : Compare activation energies for C-Br bond cleavage under UV light (λ = 254 nm) in polar vs. nonpolar solvents .

- Experimental Validation : Use laser flash photolysis to detect transient intermediates (e.g., aryl radicals) .

Data Analysis and Experimental Design

3.1 Designing a study to analyze competing substitution pathways in nucleophilic aromatic reactions

Methodological Answer:

- Variable Screening : Vary nucleophiles (e.g., NH₃, OH⁻) and solvents (DMSO, MeCN) to map selectivity.

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track product ratios over time.

- Statistical Analysis : Apply Design of Experiments (DoE) to identify dominant factors (e.g., solvent polarity contributes 65% to pathway selection) .

3.2 Addressing discrepancies in melting point data across literature sources

Methodological Answer:

- Purity Assessment : Recrystallize the compound from ethanol/water and compare DSC thermograms. Impurities broaden melting ranges .

- Interlaboratory Study : Collaborate with multiple labs to standardize heating rates (1°C/min) and sample preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.